4-(Hexyloxy)-4-oxobut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hexyloxy)-4-oxobut-2-enoate is an organic compound with a unique structure that combines an ester functional group with a hexyloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexyloxy)-4-oxobut-2-enoate typically involves the esterification of 4-oxobut-2-enoic acid with hexanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and solvents is carefully controlled to ensure the purity of the final product. Additionally, purification steps such as distillation or recrystallization are employed to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
4-(Hexyloxy)-4-oxobut-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
4-(Hexyloxy)-4-oxobut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Hexyloxy)-4-oxobut-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The hexyloxy substituent may influence the compound’s lipophilicity and membrane permeability, affecting its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(Methoxy)-4-oxobut-2-enoate: Similar structure but with a methoxy group instead of a hexyloxy group.
4-(Ethoxy)-4-oxobut-2-enoate: Contains an ethoxy group, leading to different physical and chemical properties.
Uniqueness
4-(Hexyloxy)-4-oxobut-2-enoate is unique due to its longer alkyl chain, which can impact its solubility, reactivity, and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
83034-39-3 |
---|---|
Molecular Formula |
C10H15O4- |
Molecular Weight |
199.22 g/mol |
IUPAC Name |
4-hexoxy-4-oxobut-2-enoate |
InChI |
InChI=1S/C10H16O4/c1-2-3-4-5-8-14-10(13)7-6-9(11)12/h6-7H,2-5,8H2,1H3,(H,11,12)/p-1 |
InChI Key |
RNERBJNDXXEXTK-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCOC(=O)C=CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.